molecular formula C16H21N3O4S B2502743 3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034292-13-0

3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2502743
CAS No.: 2034292-13-0
M. Wt: 351.42
InChI Key: GFFKPLUNSAAXTB-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a combination of functional groups, including an imidazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or reductive amination.

    Attachment of the Thiophene Moiety: The thiophene group can be attached using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: .

    3-(2-Methoxyethyl)-1-[1-(furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: .

    3-(2-Methoxyethyl)-1-[1-(pyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-8-7-18-14(20)10-19(16(18)22)13-2-5-17(6-3-13)15(21)12-4-9-24-11-12/h4,9,11,13H,2-3,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKPLUNSAAXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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